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Introduction

CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor
Receptor (EGFR) tyrosine kinase.[1][2] It has demonstrated significant efficacy in preclinical
models, particularly against tumors harboring mutations that confer resistance to other EGFR
inhibitors like osimertinib. This document provides detailed application notes and protocols for
the use of CH7233163 in in vivo mouse xenograft models based on published preclinical data.

Mechanism of Action

CH7233163 targets the ATP-binding site of EGFR, effectively blocking its phosphorylation and
downstream signaling pathways.[1] It has shown high potency against various EGFR
mutations, including the osimertinib-resistant Del19/T790M/C797S triple mutation, as well as
L858R/T790M/C797S, Del19/T790M, L858R/T790M, Dell9, and L858R mutations.[1][2] By
inhibiting EGFR, CH7233163 suppresses critical downstream signaling cascades, primarily the
PISK/AKT and MAPK/ERK pathways, which are key drivers of tumor cell proliferation and
survival.

Signaling Pathway
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Caption: EGFR signaling pathway and the inhibitory action of CH7233163.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of CH7233163 in
mouse xenograft models.

Table 1: In Vivo Efficacy of CH7233163 in a Del19/T790M/C797S_NIH3T3 Xenograft Model
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Dosage Administrat Dosing Study ] o
. . Efficacy Toxicity
(mgl/kg) ion Route Schedule Duration
Potent tumor o
] No significant
regression at .
changes in
100 mg/kg; )
o body weight
) significant ]
Up to 100 Oral Once Daily 7 Days or signs of
tumor growth o
toxicity

reduction at
observed.[3]

[4]

all doses.[1]

[3]

Table 2: In Vivo Efficacy of CH7233163 in Other NSCLC Xenograft Models

Administr .
Xenograft EGFR Dosage . Dosing Study .
] ation . Efficacy
Model Mutation (mglkg) Schedule Duration
Route
Potent
inhibition of
L858R/T79  Not ) tumor
NCI-H1975 N Oral Once Daily 10 Days
oM specified growth,
similar to
osimertinib.
Potent
inhibition of
Not ] tumor
HCC827 Del19 N Oral Once Daily 10 Days
specified growth,
similar to
osimertinib.

Experimental Protocols
In Vivo Mouse Xenograft Efficacy Study

This protocol outlines a typical efficacy study using CH7233163 in a mouse xenograft model.
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. Animal Models and Cell Lines:
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

Subcutaneously implant cancer cells harboring relevant EGFR mutations (e.g.,
Del19/T790M/C797S engineered NIH3T3 cells, NCI-H1975, or HCC827).

. Tumor Growth and Treatment Initiation:
Monitor tumor growth regularly using calipers.

When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into
treatment and control groups.

. Formulation and Administration of CH7233163:

Prepare a vehicle solution for oral gavage. A suggested formulation consists of 0.5%
methylcellulose and 0.1% Tween 80 in sterile water.

Suspend CH7233163 in the vehicle at the desired concentrations (e.g., 25, 50, 100 mg/kg).
Administer the compound or vehicle orally to the respective groups once dalily.

. Monitoring and Endpoints:
Measure tumor volume and body weight 2-3 times per week.

At the end of the study (e.g., 7-10 days), euthanize the mice and excise the tumors for
further analysis (e.g., pharmacodynamics).

. Pharmacodynamic Analysis (Optional):
To assess target engagement, a satellite group of mice can be used.

After a single or multiple doses of CH7233163, collect tumor samples at various time points
(e.g., 4 and 24 hours post-dose).
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e Analyze tumor lysates by Western blot to measure the phosphorylation levels of EGFR and
downstream proteins like AKT and ERK1/2.

Experimental Workflow
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Caption: Workflow for an in vivo mouse xenograft study with CH7233163.
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Conclusion

CH7233163 has demonstrated compelling anti-tumor activity in preclinical mouse xenograft
models of EGFR-mutant non-small cell lung cancer, including those resistant to osimertinib.
The provided data and protocols offer a foundation for researchers to design and execute
further in vivo studies to explore the full therapeutic potential of this compound. Careful
adherence to established animal handling and experimental guidelines is essential for
obtaining robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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